molecular formula C7H3Br2ClO B3252727 3,4-Dibromobenzoyl chloride CAS No. 21900-35-6

3,4-Dibromobenzoyl chloride

Cat. No.: B3252727
CAS No.: 21900-35-6
M. Wt: 298.36 g/mol
InChI Key: KAPNJRBDEUXWKJ-UHFFFAOYSA-N
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Description

3,4-Dibromobenzoyl chloride is a useful research compound. Its molecular formula is C7H3Br2ClO and its molecular weight is 298.36 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPNJRBDEUXWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309847
Record name 3,4-Dibromobenzoyl chloride
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Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-35-6
Record name 3,4-Dibromobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromobenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance in Halogenated Benzoyl Chloride Chemistry

The utility of 3,4-Dibromobenzoyl chloride is best understood within the broader context of halogenated benzoyl chlorides. The nature and position of the halogen substituents on the benzoyl chloride ring profoundly influence the compound's reactivity and, consequently, its synthetic applications.

The two bromine atoms at the 3 and 4 positions of the benzene (B151609) ring are electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon. This makes the acyl chloride group highly susceptible to nucleophilic attack, facilitating reactions with a wide range of nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.

In comparison to other halogenated benzoyl chlorides, the dibromo substitution pattern of this compound offers distinct advantages. For instance, in cross-coupling reactions like the Suzuki-Miyaura coupling, the carbon-bromine bond is more reactive than the carbon-chlorine bond, making brominated compounds superior substrates for the formation of new carbon-carbon bonds. This feature is particularly valuable in the synthesis of biaryl compounds, which are common motifs in many biologically active molecules and functional materials.

However, the steric bulk introduced by the two bromine atoms can also modulate the reactivity of the acyl chloride group. While the electron-withdrawing effect activates the carbonyl group, the steric hindrance can sometimes temper its reactivity, allowing for more selective transformations. This interplay of electronic and steric effects is a key consideration for chemists when selecting a halogenated benzoyl chloride for a specific synthetic purpose. The susceptibility of the dibromo compound to hydrolysis also necessitates careful handling under anhydrous conditions, a factor that distinguishes it from more moisture-resistant fluorinated analogs.

A comparative look at the reactivity of various brominated benzoyl chlorides highlights the nuanced role of substitution:

CompoundRelative Reactivity (Nucleophilic Substitution)Preferred Reaction Pathway
Benzoyl chlorideHighEsterification
4-Bromobenzoyl chlorideModerateAmidation
This compoundModerate to HighNucleophilic Acyl Substitution, Cross-Coupling Reactions

This table provides a generalized comparison and actual reactivity can be influenced by specific reaction conditions.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3,4 Dibromobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

3,4-Dibromobenzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride core with bromine substituents at the 3 and 4 positions. nih.gov The presence of the highly reactive acyl chloride group (-COCl) and the electron-withdrawing bromine atoms makes the carbonyl carbon highly electrophilic. This enhanced electrophilicity is a key factor in its chemical reactivity, particularly in nucleophilic acyl substitution reactions. libretexts.org These reactions proceed through a two-stage mechanism involving the formation of a tetrahedral intermediate, followed by the elimination of a leaving group. msu.edu

Kinetics and Stereochemical Aspects of Acylation Processes

The kinetics of nucleophilic acyl substitution reactions involving this compound are significantly influenced by the electronic properties of the substituents on the benzene (B151609) ring. The two electron-withdrawing bromine atoms increase the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. youtube.com This generally leads to faster reaction rates compared to unsubstituted benzoyl chloride. The reaction mechanism is typically a two-step process: addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comyoutube.com The addition step is usually the rate-determining step. libretexts.org

Stereochemical outcomes of acylation are primarily relevant when either the nucleophile or the acylating agent is chiral. In reactions with chiral amines or alcohols, this compound can be used to synthesize chiral amides and esters. The stereochemistry of the product is determined by the configuration of the chiral nucleophile, as the reaction at the achiral acyl chloride center does not introduce a new stereocenter.

Investigations with Diverse Nucleophiles, including Amines, Alcohols, and Thiols

This compound readily reacts with a variety of nucleophiles to form corresponding acyl derivatives.

Amines: Reaction with primary or secondary amines yields N-substituted 3,4-dibromobenzamides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.net For instance, the reaction with aniline (B41778) produces 3,4-dibromo-N-phenylbenzamide.

Alcohols: Esterification occurs upon reaction with alcohols. A base is often used to facilitate the reaction. For example, treatment with isopropyl alcohol would yield isopropyl 3,4-dibromobenzoate. libretexts.org

Thiols: Thioesters are formed through the reaction of this compound with thiols. Similar to reactions with amines and alcohols, a base is typically employed to scavenge the HCl produced.

The general order of reactivity for these nucleophiles is amines > alcohols > thiols, which is consistent with their relative nucleophilicity.

Formation of Functionalized Acyl Derivatives

The reactivity of this compound allows for the synthesis of a wide array of functionalized acyl derivatives. These derivatives are often intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For example, it can be used in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives through reaction with a substituted hydrazonoyl derivative, followed by cyclization. sphinxsai.com It can also be a precursor for the synthesis of various heterocyclic compounds. nih.govresearchgate.net

Interactive Table: Reactions of this compound with Nucleophiles

NucleophileProduct ClassGeneral Reaction Conditions
Primary/Secondary Amine (R-NH2/R2NH)AmideInert solvent (e.g., dichloromethane), base (e.g., triethylamine)
Alcohol (R-OH)EsterInert solvent, often with a base to neutralize HCl libretexts.org
Thiol (R-SH)ThioesterInert solvent, base (e.g., triethylamine)

Reduction and Oxidation Chemistry of the Acyl Chloride Moiety

The acyl chloride group of this compound can undergo both reduction and oxidation reactions to yield a variety of other functional groups.

Selective Reduction to Aldehydes and Alcohols

The reduction of acyl chlorides can lead to either aldehydes or primary alcohols, depending on the reducing agent and reaction conditions. chemistrysteps.com

Reduction to Aldehydes: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce an acyl chloride all the way to a primary alcohol. msu.educhemistrysteps.com To stop the reduction at the aldehyde stage, a less reactive reducing agent is required. Lithium tri(t-butoxy)aluminum hydride [LiAl(OtBu)₃H] is a common reagent for this selective transformation. chemistrysteps.com The bulky t-butoxy groups moderate the reactivity of the hydride, allowing for the isolation of the aldehyde. chemistrysteps.com

Reduction to Alcohols: Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will reduce the acyl chloride to a primary alcohol, (3,4-dibromophenyl)methanol. chemistrysteps.combohrium.comchemguide.co.uk The reaction proceeds through an initial reduction to the aldehyde, which is then further reduced to the alcohol. chemistrysteps.com An excess of the reducing agent is typically used to ensure the reaction goes to completion. chemistrysteps.com

Interactive Table: Reduction Products of this compound

Reducing AgentProductNotes
Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H)3,4-Dibromobenzaldehyde (B1583856)Selective reduction to the aldehyde. chemistrysteps.com
Lithium aluminum hydride (LiAlH₄)(3,4-Dibromophenyl)methanolStrong reducing agent, reduces to the primary alcohol. msu.educhemistrysteps.com
Sodium borohydride (NaBH₄)(3,4-Dibromophenyl)methanolReduces to the primary alcohol. chemistrysteps.combohrium.com

Oxidative Pathways to Carboxylic Acid Derivatives

While acyl chlorides are already at a high oxidation state, they can be hydrolyzed to the corresponding carboxylic acid.

Hydrolysis to Carboxylic Acid: this compound reacts with water to form 3,4-dibromobenzoic acid. This is a vigorous reaction that produces hydrochloric acid as a byproduct. While not a direct oxidation of the carbonyl carbon, it represents the conversion to the parent carboxylic acid. libretexts.orgmasterorganicchemistry.com

Further oxidation of the benzene ring or the carbon-bromine bonds would require harsh conditions and is not a typical transformation for this compound under standard laboratory conditions. The primary oxidative pathway of interest is the conversion to the carboxylic acid. The direct oxidation of the acyl chloride itself to other derivatives is not a common synthetic route. researchgate.netbeilstein-journals.org

Rearrangement Reactions and Intermediate Species

Rearrangement reactions are fundamental in organic synthesis, allowing for significant structural modifications. This compound, as an activated carboxylic acid derivative, can be a precursor for such transformations, notably those leading to the formation of isocyanates.

The most prominent rearrangement involving acyl halides like this compound is the Curtius rearrangement. google.comkarabuk.edu.tr This reaction provides a synthetic route from a carboxylic acid derivative to an isocyanate, which is a versatile intermediate for producing amines, ureas, and carbamates. google.comkarabuk.edu.tr

The process begins with the conversion of the acyl chloride to an acyl azide (B81097). For this compound, this is typically achieved by reaction with an azide salt, such as sodium azide.

Step 1: Formation of Acyl Azide R-COCl + NaN₃ → R-CON₃ + NaCl

The subsequent step involves the thermal or photochemical decomposition of the resulting 3,4-dibromobenzoyl azide. This decomposition is characterized by the loss of nitrogen gas (N₂) and the migration of the 3,4-dibromophenyl group to the nitrogen atom, yielding 3,4-dibromophenyl isocyanate. karabuk.edu.tr

Step 2: Rearrangement to Isocyanate R-CON₃ → R-N=C=O + N₂

The isocyanate product can be isolated if the reaction is performed in an inert solvent. However, it is often generated in situ and trapped with a nucleophile. For instance, reaction with water leads to a primary amine (after decarboxylation of an intermediate carbamic acid), while reaction with an alcohol yields a carbamate. karabuk.edu.tr While less common, the corresponding 3,4-dibromobenzoyl isothiocyanate could potentially be formed through related pathways, for example, by reacting the acyl chloride with a thiocyanate (B1210189) salt.

The key mechanistic event in the Curtius rearrangement is the intramolecular-shift of the aryl group from the carbonyl carbon to the adjacent nitrogen atom. Early mechanistic proposals suggested a two-step process involving the formation of a highly reactive acyl nitrene intermediate after the expulsion of dinitrogen. google.com

Solvolysis Mechanisms and Solvent Effects

The solvolysis of benzoyl chlorides, including halogenated derivatives like this compound, is a critical area of study for understanding reaction mechanisms. The reaction pathway is highly sensitive to the substituents on the aromatic ring and the properties of the solvent.

The Grunwald-Winstein equation is a powerful linear free-energy relationship used to investigate solvolysis mechanisms. The original one-term equation is expressed as:

log(k/k₀) = mY

where k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (typically 80% ethanol/20% water), respectively. The parameter Y represents the ionizing power of the solvent, and m measures the sensitivity of the substrate's solvolysis rate to the solvent's ionizing power. An m value close to 1.0 is often indicative of a dissociative Sₙ1-type mechanism proceeding through a carbocation intermediate.

For reactions where the solvent also acts as a nucleophile, the extended (two-term) Grunwald-Winstein equation is applied to account for the solvent's nucleophilic contribution.

log(k/k₀) = lN + mY

Here, N is the solvent nucleophilicity parameter, and l is the sensitivity of the substrate to changes in solvent nucleophilicity. The ratio of l/m provides significant insight into the nature of the transition state. While specific kinetic data for the solvolysis of this compound is not extensively documented, analysis of related compounds shows clear trends. For example, studies on other substituted benzoyl chlorides demonstrate that electron-withdrawing groups lead to mechanisms with significant nucleophilic solvent assistance.

Table 1: Grunwald-Winstein Parameters for Solvolysis of Various Benzoyl Chlorides (Illustrative Data from Analogous Systems)
Substituent (Z) in Z-C₆H₄COCll valuem valuel/m ratioInferred Dominant Mechanism
p-Methoxy0.310.950.33Sₙ1-like (Cationic)
p-Methyl0.410.800.51Borderline/Cationic
Unsubstituted (H)0.470.650.72Borderline/Sₙ2-like
p-Chloro0.560.501.12Sₙ2-like (Addition-Elimination)
p-Nitro1.660.553.02Sₙ2-like (Addition-Elimination)

Data is illustrative, based on trends reported for substituted benzoyl chlorides in the literature.

Substituents on the aromatic ring profoundly influence the solvolysis mechanism of benzoyl chlorides. Electron-donating groups (e.g., methoxy) can stabilize the formation of a benzoyl cation intermediate, thus favoring a dissociative (Sₙ1-like) pathway.

Conversely, strong electron-withdrawing substituents, such as the two bromine atoms at the 3- and 4-positions of this compound, have the opposite effect. These groups destabilize the formation of a positively charged intermediate through their inductive and resonance effects. Consequently, a dissociative mechanism becomes energetically unfavorable. Instead, the reaction pathway shifts towards a bimolecular, associative mechanism where the solvent molecule participates in the rate-determining step. This effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, for this compound, an associative addition-elimination pathway is the expected dominant mechanism for solvolysis.

The solvolysis of benzoyl chlorides with electron-withdrawing groups, such as this compound, is best described by an addition-elimination (AₙDₙ) mechanism. This pathway involves two principal steps:

Addition: A solvent molecule (the nucleophile, SOH) attacks the highly electrophilic carbonyl carbon to form a tetrahedral intermediate. This step is typically the rate-determining step.

Elimination: The tetrahedral intermediate then collapses, expelling the chloride ion as the leaving group to form the final product (an ester or a carboxylic acid).

This mechanism is consistent with the application of the extended Grunwald-Winstein equation to similar systems, which yields high l values (high sensitivity to solvent nucleophilicity) and relatively low m values (low sensitivity to solvent ionizing power). The presence of two deactivating bromine atoms in this compound strongly favors this bimolecular pathway over a unimolecular route involving a discrete acylium cation.

Strategic Applications of 3,4 Dibromobenzoyl Chloride in Complex Molecule Synthesis

Building Block for Advanced Organic Scaffolds

The unique substitution pattern of 3,4-Dibromobenzoyl chloride, with bromine atoms at adjacent positions on the benzene (B151609) ring, offers a gateway to a wide range of complex molecular architectures. The differential reactivity of the acyl chloride and the aryl bromides allows for a stepwise and controlled elaboration of the molecule.

Construction of Polycyclic Aromatic Systems

While direct examples of the use of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in readily available literature, its structure presents a clear potential for such applications. The two bromine atoms can serve as handles for intramolecular or intermolecular cyclization reactions to build up larger aromatic systems. For instance, through sequential Suzuki or Stille coupling reactions, additional aromatic rings could be fused onto the initial benzene ring. The acyl chloride functionality could be converted to a variety of other groups, such as an aldehyde or a benzyl (B1604629) group, which could then participate in cyclization reactions like the Friedel-Crafts reaction to form a new ring. The synthesis of functionalized chrysenes from 1,5-dihydroxynaphthalene, for example, demonstrates the utility of benzannulation reactions in constructing complex PAHs. nih.gov A similar strategy could be envisioned starting from a derivative of this compound.

A hypothetical reaction pathway towards a polycyclic system could involve the initial conversion of the acyl chloride to a less reactive group, followed by a double cross-coupling reaction to introduce two new aryl or vinyl groups. Subsequent intramolecular cyclization would then lead to the formation of a polycyclic aromatic framework. The regiochemistry of the bromine atoms would dictate the geometry of the resulting fused system.

Synthesis of Heterocyclic Frameworks

The reactivity of this compound makes it a suitable precursor for the synthesis of a variety of heterocyclic compounds. The acyl chloride can react with a wide range of nucleophiles containing heteroatoms, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. These products can then undergo further intramolecular cyclization reactions to generate heterocyclic rings.

For example, reaction with a primary amine containing a hydroxyl or thiol group in a suitable position could lead to the formation of oxazines or thiazinanes after an initial amidation followed by an intramolecular cyclization. Similarly, reaction with a binucleophile like hydrazine (B178648) or a substituted hydrazine could be used to construct pyridazinone or other nitrogen-containing heterocyclic systems. The bromine atoms on the benzene ring can be retained for further functionalization or can participate in the cyclization process, for instance, through a palladium-catalyzed intramolecular C-N or C-O bond formation.

A representative reaction could be the synthesis of a benzoxazinone (B8607429) derivative. The first step would be the acylation of a 2-aminophenol (B121084) with this compound to form the corresponding amide. Subsequent base-catalyzed intramolecular cyclization would then yield the benzoxazinone ring system. The two bromine atoms would remain on the benzene ring, available for further diversification.

Role in Multi-Step Total Synthesis Sequences

The utility of this compound extends to the challenging field of total synthesis, where its functionalities can be strategically employed to construct complex natural products and their analogues, as well as key intermediates for pharmaceuticals.

Precursor to Structurally Diverse Natural Product Analogues

The synthesis of natural product analogues is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. While a direct application of this compound in the total synthesis of a natural product is not explicitly detailed in the provided information, its potential as a precursor for analogues is significant. For instance, in the synthesis of analogues of the marine alkaloid (±)-dibromophakellin, a dibrominated pyrrole (B145914) carboxylic acid is a key intermediate. vaia.com While the reported synthesis starts from 2-(trichloroacetyl)pyrrole (B45717) which is then brominated, this compound could potentially be used to introduce the dibrominated aromatic moiety in related structures.

The general strategy would involve the coupling of this compound with a suitable nitrogen-containing fragment, followed by a series of transformations to construct the final heterocyclic core of the natural product analogue. The bromine atoms would allow for the exploration of the chemical space around the core structure, potentially leading to compounds with improved biological activity.

Intermediate in Complex Pharmaceutical Precursor Syntheses

Substituted benzoyl chlorides are fundamental building blocks in the pharmaceutical industry. google.comgoogle.com The acyl chloride group provides a reliable method for forming amide bonds, which are prevalent in many drug molecules. The synthesis of an important intermediate for the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, for example, utilizes 4-phenoxybenzoyl chloride. google.com This highlights the role of a substituted benzoyl chloride in constructing a key part of a complex pharmaceutical precursor.

In a similar vein, this compound can serve as a crucial intermediate in the synthesis of pharmaceutical precursors. The acyl chloride would be used to introduce the 3,4-dibromobenzoyl moiety into a larger molecule. The bromine atoms offer opportunities for further modifications through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents to optimize the pharmacological properties of the final drug candidate.

Table 1: Illustrative Pharmaceutical Precursor Synthesis Step

Reactant 1Reactant 2Key TransformationProduct TypePotential Application
This compoundA complex amine (R-NH2)Amide bond formation3,4-Dibromobenzamide derivativeIntermediate for kinase inhibitors or other targeted therapies

Derivatization for Advanced Materials Science Applications

The unique electronic and structural features of this compound make it an attractive starting material for the synthesis of advanced materials. The presence of two bromine atoms allows for the creation of cross-linked polymers or the introduction of specific functionalities to tune the material's properties.

Derivatization of this compound can lead to the formation of specialty polymers with enhanced thermal stability, flame retardancy, or specific optical and electronic properties. For example, the bromine atoms can be replaced with other functional groups through polymerization reactions, leading to the formation of novel polymeric materials. The acyl chloride can be used to anchor the dibromophenyl unit to a polymer backbone.

One potential application is in the synthesis of novel polyamides or polyesters. By reacting this compound with a diamine or a diol, a polymer chain containing the dibrominated aromatic unit can be formed. The presence of the bromine atoms would be expected to enhance the flame retardant properties of the resulting polymer. Furthermore, these bromine atoms can serve as reactive sites for post-polymerization modification, allowing for the fine-tuning of the material's properties for specific applications in electronics or aerospace.

Table 2: Potential Derivatizations for Materials Science

Derivative TypeSynthetic ApproachPotential Material PropertyApplication Area
PolyamidesPolycondensation with diaminesEnhanced flame retardancy, high thermal stabilityHigh-performance plastics, fire-resistant textiles
PolyestersPolycondensation with diolsIncreased refractive index, chemical resistanceOptical materials, specialty coatings
Cross-linked PolymersHeck or Suzuki polycondensationImproved mechanical strength, solvent resistanceThermosetting resins, composite materials

Chemical Compounds Mentioned

Development of Functional Polymers and Specialty Chemicals

This compound serves as a critical building block in the creation of functional polymers and specialty chemicals. The acyl chloride group allows for its incorporation into polymer chains through reactions with difunctional monomers containing, for example, alcohol or amine groups. This can be achieved either through direct polymerization or by post-polymerization modification where the benzoyl chloride derivative is attached to a pre-existing polymer backbone.

The bromine atoms on the aromatic ring are particularly significant. They can be utilized in cross-coupling reactions to extend polymer chains or to graft other functional molecules onto the polymer structure. Furthermore, the high atomic weight and presence of bromine contribute to creating polymers with enhanced thermal stability and specific refractive indices. These halogenated substituents are instrumental in designing specialty chemicals for sectors such as electronics and advanced materials. For instance, halogenated aromatic compounds are known intermediates in the synthesis of pharmaceuticals and agrochemicals.

The development of functional polymers often involves "click chemistry," a set of powerful and reliable reactions. The reactive sites on a molecule like this compound are amenable to these strategies, allowing for the synthesis of complex architectures such as graft copolymers and dendrimers with precisely controlled properties. nih.gov

Precursors for Specialized Chemical Reagents (e.g., thiosemicarbazides, bis-thioureas)

This compound is an essential precursor for synthesizing specialized chemical reagents, including N-substituted thiosemicarbazides and bis-thioureas. These classes of compounds are of significant interest due to their biological activities and roles as intermediates in the synthesis of various heterocyclic systems like thiadiazoles and triazoles. nasa.govresearchgate.net

The synthesis involves a nucleophilic substitution reaction where the nitrogen atom of thiosemicarbazide (B42300) or thiourea (B124793) attacks the electrophilic carbonyl carbon of this compound. google.comontosight.ai The reaction with thiosemicarbazide typically yields a mono-acylated product, while the reaction with thiourea can be controlled to produce a di-acylated product, a bis-thiourea, often by using an excess of the benzoyl chloride reactant and higher temperatures. google.comresearchgate.net

The general synthetic pathway for these reagents is well-established. For instance, the synthesis of bis-thiourea derivatives can be achieved by reacting a suitable acid chloride with potassium thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with an amine. wikipedia.orgmdpi.com Similarly, thiosemicarbazide derivatives are readily prepared by reacting an acid hydrazide with an isothiocyanate or, as in this case, by direct acylation of thiosemicarbazide. researchgate.net

Table 1: Synthesis of N-(3,4-dibromobenzoyl)thiosemicarbazide

Reactant 1Reactant 2ProductReaction Type
This compoundThiosemicarbazideN-(3,4-dibromobenzoyl)thiosemicarbazideNucleophilic Acyl Substitution

Table 2: Synthesis of 1,3-Bis(3,4-dibromobenzoyl)thiourea

Reactant 1Reactant 2ProductReaction Type
This compound (2 eq.)Thiourea1,3-Bis(3,4-dibromobenzoyl)thioureaNucleophilic Acyl Substitution

Fire Retardant Compositions Utilizing 3,4-Dibromo-hexahydrophthalimide Derivatives

Organobromine compounds are a cornerstone of flame retardant technology. miljodirektoratet.no They are incorporated into a wide range of polymeric materials to reduce their flammability. miljodirektoratet.no The primary mechanism of action for these compounds involves the release of hydrogen bromide (HBr) or bromine radicals upon thermal decomposition at high temperatures. mdpi.com These species interfere with the high-energy radical chain reactions of combustion in the gas phase, effectively quenching the flame. wikipedia.org

While the specific compound 3,4-Dibromo-hexahydrophthalimide is not widely documented, its chemical structure suggests it would be a potent flame retardant. Derivatives of this compound, particularly imide structures, are excellent candidates for such applications. The synthesis of related and commercially significant brominated flame retardants, such as Ethylene bis(tetrabromophthalimide), is well-known. Such compounds are used as additive flame retardants in polymers like polyolefins and high-impact polystyrene (HIPS).

The synthetic route to these flame-retardant imides typically involves the corresponding brominated phthalic anhydride (B1165640) as a key intermediate. wikipedia.org For example, tetrabromophthalic anhydride is used to produce tetrabromophthalimide, a component in fire-resistant materials. wikipedia.org A patent describes the synthesis of N,N'-ethylene di-tetrabromo phthalimide (B116566) from the bromination of the corresponding phthalimide precursor. google.com By analogy, a 3,4-dibromo-hexahydrophthalimide derivative would likely be synthesized from a corresponding dibrominated anhydride and would be expected to confer significant flame retardancy to polymer compositions, functioning via the established gas-phase radical trapping mechanism.

Advanced Spectroscopic and Structural Characterization of 3,4 Dibromobenzoyl Chloride and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful first-line tool for the identification of functional groups within a molecule. For acyl chlorides like 3,4-dibromobenzoyl chloride, the most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration. This band typically appears in the region of 1750-1815 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the benzene (B151609) ring.

In the case of benzoyl chloride and its derivatives, the C-Cl stretching vibration is also a key diagnostic peak, though it can sometimes be weak. researchgate.net The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range.

Table 1: Typical Vibrational Frequencies for Benzoyl Chloride Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O Stretch 1750 - 1815
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1400 - 1600
C-Cl Stretch ~650 - 850

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing a detailed map of the carbon and proton framework of a molecule.

Multi-dimensional NMR Techniques for Connectivity and Conformation

While one-dimensional (1D) NMR provides fundamental information, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning signals and determining the connectivity of atoms. For complex molecules, these techniques can reveal through-bond and through-space correlations, offering insights into the molecule's conformation in solution. For instance, in a derivative of this compound, a COSY spectrum would show correlations between adjacent protons on the aromatic ring, while an HMBC spectrum would reveal long-range couplings between protons and carbons, helping to piece together the molecular puzzle.

Analysis of Chemical Shifts and Coupling Patterns for Structural Insights

The chemical shifts (δ) of the aromatic protons in this compound are influenced by the electron-withdrawing effects of the bromine atoms and the benzoyl chloride group. nih.gov The proton ortho to the carbonyl group is expected to be the most deshielded and appear at the highest chemical shift. The relative positions of the other two protons can be deduced from their splitting patterns, which are governed by ortho, meta, and para coupling constants (J). organicchemistrydata.orglibretexts.org

Typically, ortho coupling (³J) is the largest (7-10 Hz), followed by meta coupling (⁴J) (2-3 Hz), and para coupling (⁵J) is often negligible (<1 Hz). organicchemistrydata.org By analyzing the multiplicity (singlet, doublet, doublet of doublets, etc.) and the magnitude of the coupling constants, the substitution pattern on the benzene ring can be definitively established. organicchemistrydata.orglibretexts.org

For example, in the analogous compound 3,4-dichlorobenzoyl chloride, the proton at position 2 (ortho to the carbonyl) appears as a doublet with a meta coupling constant. The proton at position 5 shows as a doublet of doublets due to both ortho and meta coupling, and the proton at position 6 appears as a doublet with an ortho coupling constant. A similar pattern would be expected for this compound. organicchemistrydata.orgspectrabase.comchemicalbook.com

Table 2: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-2 ~8.2 d ⁴J ≈ 2 Hz
H-5 ~7.9 dd ³J ≈ 8 Hz, ⁴J ≈ 2 Hz

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual values may vary.

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Geometry and Conformational Preferences

A crystal structure of this compound or its derivatives would precisely define the geometry of the benzoyl chloride moiety and the orientation of the substituents on the benzene ring. nih.gov It would reveal the planarity of the benzene ring and the conformation of the acyl chloride group relative to the ring. This information is crucial for understanding the molecule's reactivity and how it interacts with other molecules. For instance, crystallographic studies on related boronic acid derivatives have provided detailed insights into their binding conformations in the active sites of enzymes. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The way molecules pack in a crystal is determined by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. mdpi.comnih.govgatech.edu An analysis of the crystal structure of this compound would reveal how these forces dictate the supramolecular assembly. researchgate.net The bromine atoms, being polarizable, can participate in halogen bonding, which is an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. The aromatic rings can also engage in π-π stacking, where the electron-rich π systems of adjacent rings interact favorably. nih.gov Understanding these packing motifs is important for predicting and controlling the physical properties of the solid material, such as its melting point and solubility. mdpi.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Studies

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of synthetic compounds, providing critical information on molecular weight and fragmentation patterns. In the study of this compound and its derivatives, mass spectrometry serves as an indispensable tool for confirming molecular structures and for in-depth analyses of their fragmentation pathways under ionization.

Electron ionization mass spectrometry (EI-MS) is frequently employed for the analysis of relatively small and volatile molecules like this compound. In a typical EI-MS experiment, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and a cascade of fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which functions as a molecular fingerprint.

For this compound (C₇H₃Br₂ClO), the molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. libretexts.orgdocbrown.info This results in a cluster of peaks for the molecular ion, which provides a high degree of confidence in its identification.

The fragmentation of this compound is predicted to proceed through several key pathways, guided by the stability of the resulting fragment ions. A primary fragmentation event is the loss of the chlorine radical from the benzoyl chloride moiety, leading to the formation of the highly stable 3,4-dibromobenzoyl cation.

A plausible fragmentation pathway for this compound, based on the principles of mass spectrometry and data from similar halogenated compounds, is outlined below:

Molecular Ion Formation : The initial ionization of this compound produces the molecular ion (M⁺˙).

Formation of Acylium Ion : The most favorable fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in the formation of the 3,4-dibromobenzoyl cation. This acylium ion is resonance-stabilized and typically represents the base peak or a very intense peak in the spectrum.

Loss of Carbon Monoxide : The 3,4-dibromobenzoyl cation can further fragment by losing a molecule of carbon monoxide (CO), a common fragmentation pathway for acylium ions. This results in the formation of the 3,4-dibromophenyl cation.

Loss of Bromine : Subsequent fragmentation can involve the loss of a bromine radical (•Br) from the 3,4-dibromophenyl cation, leading to a bromochlorophenyl cation.

The mass-to-charge ratios of these key fragments can be predicted and are instrumental in confirming the structure of the parent compound.

Predicted Mass Spectrometry Fragmentation Data for this compound
Fragment IonStructurePredicted m/zNotes
[C₇H₃⁷⁹Br₂³⁵ClO]⁺˙Molecular Ion (M⁺˙)296Isotopic peaks will be observed due to Br and Cl isotopes.
[C₇H₃⁷⁹Br₂³⁵CO]⁺3,4-Dibromobenzoyl cation261Likely the base peak due to the stability of the acylium ion.
[C₆H₃⁷⁹Br₂]⁺3,4-Dibromophenyl cation233Resulting from the loss of CO from the acylium ion.
[C₆H₃⁷⁹Br]⁺Bromophenyl cation154Resulting from the loss of a Br radical.

The mass spectra of derivatives of this compound, such as amides or esters, will exhibit fragmentation patterns characteristic of both the 3,4-dibromobenzoyl moiety and the functional group that has been added. For instance, in an amide derivative, cleavage of the amide bond can occur, leading to the formation of the 3,4-dibromobenzoyl cation as well as a fragment corresponding to the amine portion.

The study of the fragmentation pathways of this compound and its derivatives is crucial for the unambiguous identification of these compounds in complex reaction mixtures and for understanding their chemical behavior under energetic conditions. High-resolution mass spectrometry (HRMS) can be further employed to determine the elemental composition of the parent and fragment ions with high accuracy, providing definitive structural confirmation.

Computational Chemistry and Theoretical Investigations of 3,4 Dibromobenzoyl Chloride Systems

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic properties and energetics of molecules. nih.gov These first-principles approaches solve the electronic Schrödinger equation (or an equivalent formulation in DFT) to determine the electronic structure and energy of the system.

The electronic structure of 3,4-dibromobenzoyl chloride is central to its chemical behavior. The benzene (B151609) ring is substituted with two electron-withdrawing bromine atoms and an acyl chloride group (-COCl). The bromine atoms and the carbonyl group make the carbonyl carbon highly electrophilic, which is a key factor in its reactivity, particularly in nucleophilic acyl substitution reactions.

Theoretical calculations can quantify the electronic effects within the molecule. Reactivity descriptors derived from the electronic structure help predict how and where the molecule will react.

Table 1: Key Electronic Structure and Reactivity Descriptors

DescriptorDescriptionRelevance to this compound
HOMO/LUMO Energies The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The HOMO-LUMO gap indicates chemical reactivity and stability.A low LUMO energy is expected, centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The HOMO would likely be associated with the π-system of the benzene ring and lone pairs on the halogens.
Electron Density Distribution Maps the probability of finding an electron at any given point in the molecule.Shows the polarization of bonds, with significant positive charge density expected on the carbonyl carbon, enhancing its electrophilicity.
Mulliken/NPA Charges Atomic charges calculated by partitioning the total electron density among the atoms.Quantifies the partial positive charge on the carbonyl carbon and the partial negative charges on the oxygen and chlorine atoms, providing a numerical basis for its reactivity.
Fukui Functions Indicates the change in electron density at a point when the total number of electrons changes. It predicts the most likely sites for nucleophilic, electrophilic, and radical attack.Would highlight the carbonyl carbon as the primary site for nucleophilic attack.
Molecular Electrostatic Potential (MEP) A color-coded map of the electrostatic potential on the molecule's surface. Red indicates negative potential (electron-rich), and blue indicates positive potential (electron-poor).A strong blue region (positive potential) would be predicted around the acyl chloride group, visually confirming its role as an electrophilic center.

The electron-withdrawing nature of the bromine substituents, through inductive effects, further enhances the electrophilicity of the carbonyl carbon, making it more reactive than unsubstituted benzoyl chloride.

Quantum chemical methods are used to find the lowest energy structure of a molecule, a process called geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For this compound, this would yield precise values for bond lengths, bond angles, and dihedral angles. Studies on similar molecules like 2-halobenzoyl chlorides suggest that the molecule may exist as stable non-planar conformers. sintef.no

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD uses classical mechanics to solve Newton's equations of motion for a system, providing a detailed view of its dynamic behavior.

For this compound, MD simulations can explore its conformational landscape. Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation around single bonds. pearson.com The C(ring)-C(carbonyl) bond in this compound allows for rotation of the acyl chloride group relative to the plane of the benzene ring.

MD simulations would reveal:

Stable Conformers: The most populated low-energy spatial arrangements of the molecule.

Conformational Interconversion: The pathways and energy barriers for moving between different conformers.

Solvent Effects: How the presence of a solvent influences the conformational preferences and dynamics of the molecule.

Based on studies of other substituted benzoyl chlorides, it is likely that the planarity of the molecule is influenced by steric interactions between the acyl chloride group and the substituents on the ring. sintef.no Torsional strain, arising from eclipsing interactions, also plays a crucial role in determining the stability of different conformers. pearson.com

Mechanistic Insights from Transition State Theory and Reaction Pathway Modeling

Transition State Theory (TST) is a cornerstone of reaction kinetics that explains reaction rates by considering the equilibrium between reactants and a high-energy "transition state" or "activated complex". wikipedia.orgyoutube.com The transition state is the point of highest energy along the minimum energy reaction path connecting reactants and products. utexas.edulibretexts.org

Computational modeling is essential for identifying the geometry and energy of these fleeting transition states, which are typically impossible to observe experimentally. youtube.com For a reaction involving this compound, such as its hydrolysis, computational chemists would model the entire reaction pathway. researchgate.net

Table 2: Steps in Reaction Pathway Modeling

StepDescriptionComputational Method
1. Reactant & Product Optimization Find the minimum energy structures of the reactants (e.g., this compound and water) and products (e.g., 3,4-dibromobenzoic acid and HCl).Geometry Optimization (DFT/Ab Initio)
2. Transition State Search Locate the saddle point on the potential energy surface that connects reactants and products. This is the transition state structure.Transition State Search Algorithms (e.g., QST2, QST3, Berny)
3. Frequency Calculation Verify the nature of the stationary points. Reactants and products have all real vibrational frequencies. A true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.Vibrational Frequency Analysis
4. Intrinsic Reaction Coordinate (IRC) Trace the minimum energy path downhill from the transition state to confirm that it connects the intended reactants and products.IRC Calculation
5. Energy Calculation Compute the energies of all points to determine the activation energy (Ea) and the overall reaction energy (ΔE).Single-Point Energy Calculations with higher-level theory or larger basis sets for accuracy.

This modeling provides a detailed, step-by-step picture of the bond-breaking and bond-forming processes, offering deep mechanistic insights.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Reactivity Relationship (SAR) studies aim to understand how a molecule's chemical structure influences its reactivity. Computational methods are ideal for SAR because they allow for systematic "in silico" modifications to a molecule's structure and the immediate calculation of the resulting effects on its properties.

For this compound, a computational SAR study could involve:

Varying Halogen Substituents: Replacing the bromine atoms with fluorine, chlorine, or iodine to study how halogen size and electronegativity affect the electrophilicity of the carbonyl carbon and reaction rates.

Changing Substituent Position: Moving the bromine atoms to other positions on the ring (e.g., 2,4- or 3,5-dibromo) to investigate the interplay of inductive and steric effects.

Introducing Different Functional Groups: Replacing the bromines with electron-donating groups (like the methoxy (B1213986) groups in 3,4-dimethoxybenzoyl chloride) to contrast the reactivity. Methoxy groups reduce the electrophilicity of the acyl chloride, making it less reactive in nucleophilic substitutions.

By correlating calculated properties (like LUMO energy, partial atomic charges, or activation energies) with the structural changes, a predictive model for reactivity can be developed.

Prediction of Spectroscopic Properties through Theoretical Models

Computational models can predict various spectroscopic properties of molecules, which is crucial for identifying and characterizing them. By calculating the response of a molecule's optimized geometry to external fields or perturbations, spectra can be simulated.

For this compound, theoretical models can predict:

Infrared (IR) Spectrum: By calculating the vibrational frequencies and their intensities. The characteristic C=O stretching frequency would be a prominent feature, and its calculated position would be sensitive to the electronic effects of the bromine substituents.

Nuclear Magnetic Resonance (NMR) Spectrum: By calculating the magnetic shielding of each nucleus (¹H and ¹³C), which can be converted into chemical shifts. The predicted shifts would reflect the unique electronic environment of each atom in the molecule.

UV-Vis Spectrum: By calculating the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. This helps to understand the molecule's absorption of light.

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to help interpret complex experimental results. bldpharm.com

Future Research Trajectories and Emerging Opportunities for 3,4 Dibromobenzoyl Chloride Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary challenge and opportunity in the chemistry of 3,4-dibromobenzoyl chloride lies in achieving selective functionalization. The three reactive sites—the acyl chloride, the C4-Br bond, and the C3-Br bond—offer a platform for sequential and highly specific transformations, provided that catalytic systems with exquisite control are developed.

Future research will likely focus on sophisticated palladium catalysts for cross-coupling reactions. The reactivity order for halogen leaving groups is generally I > Br > OTf >> Cl > F, placing the two bromine atoms in a prime position for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. libretexts.org The key to selectivity will be the design of phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that can differentiate between the electronically distinct C3 and C4 positions. For instance, catalysts could be engineered to selectively activate one C-Br bond over the other, or to facilitate cross-coupling without reacting with the acyl chloride moiety. The development of catalysts that are effective at very low loadings (ppm levels) will also be crucial for reducing costs and residual metal contamination in the final products. nih.gov

In addition to palladium catalysis, the development of novel catalysts for the reactions of the acyl chloride group is a promising area. While reactions with amines or alcohols to form amides and esters are well-established bohrium.com, catalytic methods can improve efficiency and reduce waste. Boron-based catalysts, for example, have shown promise for direct amidation reactions under mild conditions, avoiding the need for stoichiometric activating agents and offering a greener alternative. nih.gov Research into heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of these transformations.

Table 1: Potential Catalytic Systems for Selective Reactions of this compound

Reaction TypeTarget SitePotential Catalyst ClassResearch Goal
Suzuki-Miyaura CouplingC4-Br or C3-BrPalladium with sterically hindered/electron-rich phosphine ligandsRegioselective C-C bond formation
Sonogashira CouplingC4-Br or C3-BrCopper-free Palladium systemsSynthesis of aryl-alkyne derivatives
AmidationAcyl ChlorideBoron-based catalysts (e.g., borinic acids)Mild, high-yield amide synthesis with reduced waste
EsterificationAcyl ChlorideHeterogeneous acid catalystsReusable and sustainable ester production
C-N CouplingC4-Br or C3-BrPalladium with specialized ligands (e.g., Josiphos, Buchwald ligands)Selective synthesis of di- or tri-substituted anilines nih.gov

Integration of Flow Chemistry and Continuous Processing Methodologies

The integration of flow chemistry offers a paradigm shift for the synthesis and manipulation of this compound. Continuous processing provides significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. chemrxiv.orgumn.edu

Reactions involving acyl chlorides are often highly exothermic and produce corrosive byproducts like HCl. bohrium.com Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, mitigating the risk of runaway reactions and improving product purity by minimizing thermal degradation. umn.edu This is particularly relevant for the synthesis of thermally sensitive molecules derived from this compound.

Furthermore, multi-step syntheses starting from this trifunctional building block can be "telescoped" into a single, continuous sequence. nih.gov For example, a flow setup could be designed where this compound is first reacted with an amine in one reactor module to form an amide, followed by a second module where a palladium-catalyzed cross-coupling reaction occurs at one of the bromine sites. This approach avoids the isolation and purification of intermediates, saving time, reducing solvent waste, and minimizing operator exposure to potent chemicals. umn.edu The ability to safely handle hazardous intermediates and reagents in a closed system makes flow chemistry an attractive platform for exploring new and challenging transformations. chemrxiv.org

Exploration of Sustainable and Green Chemistry Approaches in Synthetic Applications

The principles of green chemistry are increasingly guiding synthetic strategies, and the future use of this compound will be no exception. Research will focus on minimizing environmental impact by designing more benign and efficient reaction protocols.

A key area of development is the replacement of traditional volatile organic solvents with greener alternatives. Studies have shown the feasibility of conducting reactions like amidations in aqueous media or using phosphate (B84403) buffers, which can significantly reduce the environmental footprint. nih.gov An even more innovative approach is the use of mechanochemistry, or solvent-free reactions, where mechanical force (e.g., ball milling) initiates chemical transformations. This has been shown to be effective for selective Suzuki-Miyaura reactions on dibromoarenes, where the monoarylated product crystallizes in situ, preventing further reaction and leading to high selectivity. nih.gov Applying such techniques to this compound could offer a highly sustainable route to mono-functionalized products.

Catalyst reusability is another cornerstone of green chemistry. The development of heterogeneous or immobilized palladium catalysts will be a priority, allowing for easy separation from the reaction mixture and multiple reuse cycles. Similarly, exploring reactions in media like quartz sand, which can be recycled, presents a novel, eco-friendly alternative to traditional solvents. acs.org Maximizing atom economy by favoring catalytic additions and cross-couplings over reactions that generate stoichiometric waste will also be a critical research direction. rsc.org

Discovery of Novel Reaction Pathways and Transformational Sequences

Beyond established transformations, this compound is a substrate ripe for the discovery of novel reaction pathways. Its unique arrangement of reactive sites allows for the design of complex molecular architectures through innovative bond-forming strategies.

One major opportunity lies in the synthesis of novel polymers and materials. libretexts.org The acyl chloride can be converted into a diol or diamine, which can then undergo polymerization with another monomer. The bromine atoms can be used for post-polymerization modification via cross-coupling, allowing for the tuning of the polymer's electronic or physical properties. Alternatively, the dibromo-aromatic core could be a key component in the synthesis of conjugated polymers for organic electronics, where the bromine atoms serve as handles for polymerization reactions like direct arylation polycondensation. youtube.com

Another exciting frontier is the use of this compound in domino or cascade reactions to build complex heterocyclic or polycyclic scaffolds. After initial functionalization of the acyl chloride, the two bromine atoms could be orchestrated to participate in sequential intramolecular cyclizations, creating rigid, three-dimensional structures of interest in medicinal chemistry and materials science. Furthermore, modern synthetic methods like palladium-catalyzed cross-dehydrogenative coupling (CDC) could be explored, where a C-Br bond is coupled with an unactivated C-H bond of another arene, offering a more atom-economical alternative to traditional cross-coupling. rsc.org

Computational-Guided Design of New this compound Derived Reagents and Materials

Computational chemistry is set to become an indispensable tool in unlocking the future potential of this compound. Density Functional Theory (DFT) and other quantum chemistry methods can provide deep insights into reaction mechanisms and predict reactivity, guiding experimental efforts and accelerating discovery. youtube.comarxiv.org

A significant application will be in predicting the regioselectivity of cross-coupling reactions. Computational models can determine the relative activation barriers for the oxidative addition of palladium to the C3-Br versus the C4-Br bond. nih.govacs.org Factors like bond dissociation energies and the energies of LUMO (Lowest Unoccupied Molecular Orbital) can be calculated to predict which halogen will react preferentially with a given catalyst system, saving considerable experimental screening time. acs.org This predictive power allows for the in silico screening of various ligands and conditions to identify the optimal system for a desired selective transformation. umn.edutdl.org

Beyond predicting reactivity, computational methods can be used to design entirely new molecules with desired properties. By starting with the this compound scaffold, chemists can computationally model various derivatives—amides, esters, polymers, and complex heterocycles—and predict their electronic, optical, and conformational properties. nih.govnih.gov This computational-guided approach is invaluable for designing new functional materials, such as organic semiconductors or fluorescent dyes, and for creating novel drug candidates by modeling their interaction with biological targets. mdpi.com By combining machine learning with quantum mechanics, predictive models can be built to assess the feasibility and outcome of reactions on complex derivatives, further streamlining the path from molecular design to synthesis. chemrxiv.org

Q & A

Q. What are the recommended methods for synthesizing 3,4-dibromobenzoyl chloride, and how can reaction conditions be optimized?

Synthesis typically involves halogenation of benzoyl chloride derivatives. For example, bromination of benzoyl chloride precursors using Br₂ in the presence of Lewis acids (e.g., FeCl₃) under controlled temperatures (0–5°C) can yield regioselective bromination at the 3,4-positions . Optimization requires monitoring reaction kinetics via TLC or GC-MS, adjusting stoichiometry, and ensuring anhydrous conditions to minimize hydrolysis. Side reactions, such as over-bromination, are mitigated by stepwise addition of bromine .

Q. What purification techniques are effective for isolating this compound?

Recrystallization using non-polar solvents (e.g., hexane) at low temperatures (0–6°C) is critical due to its sensitivity to moisture . Vacuum distillation may be employed if the compound exhibits sufficient thermal stability (check melting point data, e.g., 36–41°C for analogous brominated benzoyl chlorides ). Purity should be verified via HPLC (≥98%) or NMR spectroscopy .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and full-face shields. Conduct reactions in a fume hood to avoid inhalation of corrosive vapors .
  • Storage : Keep at 0–6°C in airtight, moisture-resistant containers under inert gas (e.g., N₂). Avoid contact with water or alcohols to prevent hydrolysis .

Q. What analytical methods are recommended for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR (δ ~7.5–8.5 ppm for aromatic protons; carbonyl carbon at ~165–170 ppm) and IR (C=O stretch ~1760 cm⁻¹, C-Br ~550–650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (m/z ~297.8 for [M⁺]) and isotopic patterns consistent with Br and Cl .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what challenges arise in catalytic systems?

The compound is a precursor for Suzuki-Miyaura or Ullmann couplings due to its electron-deficient aryl bromide groups. Challenges include:

  • Catalyst poisoning from residual moisture or acidic byproducts. Use Pd(PPh₃)₄ with rigorous drying.
  • Competing hydrolysis: Maintain anhydrous conditions and avoid protic solvents.
  • Selectivity: Steric hindrance at the 3,4-positions may require bulky ligands (e.g., XPhos) to enhance reactivity .

Q. What are the degradation pathways of this compound under environmental or physiological conditions?

Hydrolysis dominates in aqueous media, forming 3,4-dibromobenzoic acid and HCl. Kinetic studies using pH-dependent NMR show accelerated degradation at pH >7. Photolytic cleavage of C-Br bonds may occur under UV light, generating reactive bromine radicals .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from impurities (e.g., residual solvents or hydrolysis products). Validate data via:

  • Differential Scanning Calorimetry (DSC) for precise melting points.
  • Comparative analysis with structurally similar compounds (e.g., 3,5-dichlorobenzoyl chloride, mp 36–41°C ).

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the carbonyl carbon. Electron-withdrawing Br groups increase electrophilicity, favoring attack by amines or alcohols. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS .

Q. How does the compound interact with biological systems, and what toxicological profiles should inform lab protocols?

Limited data exist for this compound, but analogous chlorinated dioxins show endocrine disruption potential . Use in vitro assays (e.g., Ames test) to assess mutagenicity. Acute toxicity is likely due to corrosive properties; adhere to LD50 protocols for dermal/ocular exposure .

Q. What strategies mitigate challenges in scaling up reactions involving this compound?

  • Process Safety : Monitor exothermic bromination steps using calorimetry.
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal.
  • Quality Control : Implement inline FTIR or Raman spectroscopy for real-time purity assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.